molecular formula C13H20N2O B14456823 2-((p-Dimethylaminobenzylidene)amino)-1-butanol CAS No. 73758-39-1

2-((p-Dimethylaminobenzylidene)amino)-1-butanol

Cat. No.: B14456823
CAS No.: 73758-39-1
M. Wt: 220.31 g/mol
InChI Key: SJNKKMVAIQTQHK-UHFFFAOYSA-N
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Description

2-((p-Dimethylaminobenzylidene)amino)-1-butanol is an organic compound that features a benzylidene group substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Dimethylaminobenzylidene)amino)-1-butanol typically involves the condensation of p-dimethylaminobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the reaction of p-dimethylaminobenzaldehyde with butylamine in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-((p-Dimethylaminobenzylidene)amino)-1-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-((p-Dimethylaminobenzylidene)amino)-1-butanol involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((p-Dimethylaminobenzylidene)amino)-1-butanol is unique due to its specific structural features, such as the presence of both a benzylidene and a dimethylamino group. These features confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

73758-39-1

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylideneamino]butan-1-ol

InChI

InChI=1S/C13H20N2O/c1-4-12(10-16)14-9-11-5-7-13(8-6-11)15(2)3/h5-9,12,16H,4,10H2,1-3H3

InChI Key

SJNKKMVAIQTQHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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